5-Methoxy-alpha-ethyltryptamine

概要

説明

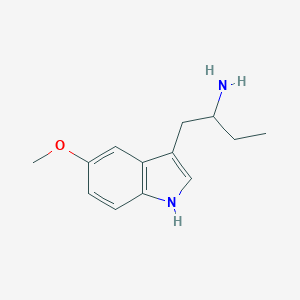

5-メトキシ-α-エチルトリプタミンは、トリプタミン化学クラスに属する向精神薬です。幻覚作用と覚醒作用をもたらすことで知られています。 この化合物は、他のトリプタミンと構造的に関連しており、脳内のセロトニン受容体と相互作用することが知られており、さまざまな向精神作用を引き起こします .

2. 製法

合成経路と反応条件: 5-メトキシ-α-エチルトリプタミンの合成には、通常、5-メトキシトリプタミンのアルキル化が伴います。一般的な方法の1つには、5-メトキシトリプタミンを適切なハロアルカンと塩基性条件下で反応させることが含まれます。 反応は通常、エタノールやジクロロメタンなどの溶媒中で、水酸化ナトリウムや炭酸カリウムなどの塩基を使用してアルキル化プロセスを促進します .

工業生産方法: 5-メトキシ-α-エチルトリプタミンの工業生産方法は、文献では十分に文書化されていません。 大規模合成の一般的な原則には、収率と純度を最大化し、コストと環境への影響を最小限に抑えるために、反応条件を最適化することが含まれます。これには、連続フローリアクターの使用や、クロマトグラフィーなどの高度な精製技術が含まれる場合があります。

3. 化学反応解析

反応の種類: 5-メトキシ-α-エチルトリプタミンは、以下を含むさまざまな化学反応を起こす可能性があります。

酸化: この反応は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用して行うことができます。

還元: 還元反応は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用して行うことができます。

置換: 求核置換反応は、特にインドール窒素またはエチルアミン側鎖で発生する可能性があります。

一般的な試薬と条件:

酸化: 酸性または中性条件での過マンガン酸カリウム。

還元: 無水エーテル中の水素化リチウムアルミニウム。

置換: 水酸化ナトリウムなどの塩基の存在下でのハロアルカン。

主な生成物:

酸化: 対応するケトンまたはカルボン酸の形成につながる可能性があります。

還元: 通常、アミンまたはアルコールの形成をもたらします。

置換: 使用する求核試薬に応じて、さまざまな置換トリプタミンを生成します。

4. 科学研究への応用

5-メトキシ-α-エチルトリプタミンは、いくつかの科学研究への応用があります。

化学: トリプタミン誘導体とその化学的性質を研究する際の参照化合物として使用されます。

生物学: セロトニン受容体への影響と、神経伝達物質系の研究における潜在的な用途について調査されています。

医学: 潜在的な治療効果が探求されていますが、向精神作用のため、その使用は制限されています。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-.alpha.-Ethyltryptamine typically involves the alkylation of 5-methoxytryptamine. One common method includes the reaction of 5-methoxytryptamine with an appropriate alkyl halide under basic conditions. The reaction is usually carried out in a solvent such as ethanol or dichloromethane, with a base like sodium hydroxide or potassium carbonate to facilitate the alkylation process .

Industrial Production Methods: Industrial production methods for 5-Methoxy-.alpha.-Ethyltryptamine are not well-documented in the literature. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.

化学反応の分析

Types of Reactions: 5-Methoxy-.alpha.-Ethyltryptamine can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the indole nitrogen or the ethylamine side chain.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Can lead to the formation of corresponding ketones or carboxylic acids.

Reduction: Typically results in the formation of amines or alcohols.

Substitution: Produces various substituted tryptamines depending on the nucleophile used.

科学的研究の応用

5-Methoxy-.alpha.-Ethyltryptamine has several scientific research applications:

Chemistry: Used as a reference compound in the study of tryptamine derivatives and their chemical properties.

Biology: Investigated for its effects on serotonin receptors and potential use in studying neurotransmitter systems.

Medicine: Explored for its potential therapeutic effects, although its use is limited due to its psychoactive properties.

作用機序

5-メトキシ-α-エチルトリプタミンの作用機序は、主にセロトニン受容体、特に5-HT2A受容体との相互作用を伴います。この相互作用は、化合物の向精神作用をもたらすさまざまなシグナル伝達経路の活性化につながります。 さらに、セロトニンの再取り込みを阻害する可能性があり、その効果をさらに高めます .

類似化合物:

5-メトキシトリプタミン: セロトニンとメラトニンに関連する天然化合物。

5-メトキシ-α-メチルトリプタミン: 同様の効果を持つ別の向精神薬トリプタミン。

5-メトキシ-α-ジイソプロピルトリプタミン: 強力な幻覚作用で知られています。

独自性: 5-メトキシ-α-エチルトリプタミンは、独特の向精神作用をもたらす特定の構造的修飾のために独特です。 他のトリプタミンと比較して、覚醒作用と幻覚作用のバランスが独特で、レクリエーションと科学の両方の文脈で注目される化合物となっています .

類似化合物との比較

5-Methoxytryptamine: A naturally occurring compound related to serotonin and melatonin.

5-Methoxy-.alpha.-Methyltryptamine: Another psychoactive tryptamine with similar effects.

5-Methoxy-.alpha.-Diisopropyltryptamine: Known for its potent hallucinogenic effects.

Uniqueness: 5-Methoxy-.alpha.-Ethyltryptamine is unique due to its specific structural modifications, which confer distinct psychoactive properties. Compared to other tryptamines, it has a unique balance of stimulant and psychedelic effects, making it a compound of interest in both recreational and scientific contexts .

生物活性

5-Methoxy-alpha-ethyltryptamine (5-MeO-α-ET) is a compound belonging to the tryptamine class, which has garnered interest for its potential psychoactive effects and interactions with serotonin receptors. This article delves into the biological activity of 5-MeO-α-ET, exploring its pharmacological properties, mechanisms of action, and implications for both therapeutic and recreational use.

Chemical Structure and Properties

5-MeO-α-ET is structurally related to other tryptamines, with modifications that influence its pharmacodynamics. The compound features a methoxy group at the 5-position and an ethyl group at the alpha position of the tryptamine backbone. This structural configuration is crucial for its interaction with serotonin receptors.

The primary mechanism by which 5-MeO-α-ET exerts its effects appears to be through agonism at serotonin receptors, particularly the 5-HT2A receptor. This receptor is known to mediate various hallucinogenic effects associated with many tryptamines.

Key Findings:

- Receptor Activation: Studies indicate that 5-MeO-α-ET activates 5-HT2A receptors, leading to various behavioral responses in animal models, including the head-twitch response (HTR), which is a common indicator of serotonergic activity in rodents .

- Comparative Potency: In comparison to other tryptamines, such as 5-Methoxy-alpha-methyltryptamine (5-MeO-AMT), 5-MeO-α-ET shows varying degrees of potency in inducing HTR and other serotonergic effects .

Pharmacological Effects:

The biological activity of 5-MeO-α-ET can be summarized as follows:

Case Studies:

- Acute Toxicity: A case study reported acute toxicity associated with another tryptamine (5-MeO-DIPT), highlighting the risks involved with similar compounds. While specific data on 5-MeO-α-ET's toxicity remain limited, parallels can be drawn regarding potential adverse effects from high doses .

- Behavioral Studies: In behavioral paradigms, 5-MeO-α-ET has shown promise in modulating mood and perception, similar to findings with other serotonergic agents .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of tryptamines, including 5-MeO-α-ET. The findings emphasize how slight modifications in chemical structure can lead to significant changes in receptor affinity and efficacy.

Table: Structure-Activity Relationships of Tryptamines

| Compound | Receptor Affinity (Ki) | Psychoactive Effects |

|---|---|---|

| 5-MeO-AMT | 2 nM | Strong hallucinogenic effects |

| 5-MeO-DIPT | 1 nM | Moderate hallucinogenic effects |

| 5-MeO-α-ET | TBD | Potentially lower than above |

Safety and Toxicology

The safety profile of 5-MeO-α-ET remains under-researched. However, existing literature on related compounds suggests that while some may induce severe reactions (e.g., rhabdomyolysis), others exhibit a more favorable safety profile when used responsibly . Further toxicological studies are necessary to fully understand the risks associated with this compound.

特性

IUPAC Name |

1-(5-methoxy-1H-indol-3-yl)butan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-3-10(14)6-9-8-15-13-5-4-11(16-2)7-12(9)13/h4-5,7-8,10,15H,3,6,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHTPCKWBFLMJMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=CNC2=C1C=C(C=C2)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20894761 | |

| Record name | 5-Methoxy-alpha-ethyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20894761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4765-10-0 | |

| Record name | α-Ethyl-5-methoxy-1H-indole-3-ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4765-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-MeO-AET | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004765100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methoxy-alpha-ethyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20894761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-METHOXY-.ALPHA.-ETHYLTRYPTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QCQ6JFX5NL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。